1-Benzothiophen-5-yl isocyanate
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Overview
Description
1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophen-5-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 1-benzothiophene-5-carboxylic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with a suitable amine to yield the desired isocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-5-yl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Catalysts: Such as tertiary amines or metal catalysts, may be used to enhance reaction rates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Benzothiophen-5-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-yl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
- 1-Benzothiophen-3-yl isocyanate
- 2-Benzothiophen-5-yl isocyanate
- 3-Benzothiophen-2-yl isocyanate
Comparison: 1-Benzothiophen-5-yl isocyanate is unique due to the position of the isocyanate group on the benzothiophene ring, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
5-isocyanato-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLZJAWTWVSHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427619 |
Source
|
Record name | 5-isocyanato-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239097-78-0 |
Source
|
Record name | 5-isocyanato-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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